

# Application Notes and Protocols for In Vitro Susceptibility Testing of Relebactam Sodium

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## Compound of Interest

Compound Name: Relebactam sodium

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These application notes provide detailed protocols for the in vitro susceptibility testing of imipenem-relebactam, a combination of a carbapenem antibiotic and a novel  $\beta$ -lactamase inhibitor. Accurate susceptibility testing is crucial for clinical diagnostics and drug development research. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Introduction to Imipenem-Relebactam

Relebactam is a diazabicyclooctane  $\beta$ -lactamase inhibitor that protects imipenem from degradation by certain serine  $\beta$ -lactamases.<sup>[1]</sup> It inhibits Class A  $\beta$ -lactamases (like KPC) and Class C  $\beta$ -lactamases (AmpC).<sup>[1]</sup> However, it is not active against metallo- $\beta$ -lactamases (MBLs, Class B) or Class D oxacillinases.<sup>[1]</sup> Therefore, imipenem-relebactam is designed to be effective against specific populations of multidrug-resistant Gram-negative bacteria, particularly Enterobacterales and *Pseudomonas aeruginosa*.

## Key Principles of Testing

For minimum inhibitory concentration (MIC) determination methods, such as broth microdilution and agar dilution, relebactam is tested at a fixed concentration of 4  $\mu\text{g/mL}$  in combination with varying, two-fold serial dilutions of imipenem.<sup>[2]</sup> For the disk diffusion method, a combination disk containing 10  $\mu\text{g}$  of imipenem and 25  $\mu\text{g}$  of relebactam is used.<sup>[2]</sup>

## Quantitative Data: Interpretive Criteria and Quality Control

Accurate and reproducible results are ensured by adhering to established interpretive criteria (breakpoints) and by the routine testing of quality control (QC) strains.

### Table 1: CLSI and EUCAST MIC Breakpoints (µg/mL)

The following table outlines the MIC breakpoints for imipenem-relebactam. The MIC value corresponds to the concentration of imipenem, tested in combination with a fixed 4 µg/mL of relebactam.

Organism Group	Agency	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales <sup>1</sup>	CLSI	≤1	2	≥4
EUCAST	≤2	-	>2	
Pseudomonas aeruginosa	CLSI	≤2	4	≥8
EUCAST	≤2	-	>2	

<sup>1</sup>Note: Breakpoints for Enterobacterales exclude members of the Morganellaceae family (e.g., *Proteus*, *Providencia*, and *Morganella* spp.) as imipenem-relebactam is not clinically useful for these species.<sup>[1][3]</sup>

### Table 2: CLSI and EUCAST Disk Diffusion Breakpoints (Zone Diameter, mm)

The following table lists the zone diameter breakpoints for the imipenem (10 µg) / relebactam (25 µg) disk.

Organism Group	Agency	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales <sup>1</sup>	CLSI	≥25	21-24	≤20
EUCAST	≥22	-	<22	
Pseudomonas aeruginosa	CLSI	≥23	20-22	≤19
EUCAST	≥21	-	<21	

<sup>1</sup>Note: Breakpoints for Enterobacterales exclude members of the Morganellaceae family.[\[1\]](#)[\[3\]](#)

## Table 3: Quality Control (QC) Ranges

Performance of the following QC strains must be verified with each test run. Results should fall within the specified ranges.

QC Strain	Method	Agency	MIC Range (µg/mL)	Zone Diameter Range (mm)
E. coli ATCC® 25922	MIC	CLSI	0.06 - 0.5	-
Disk Diffusion	CLSI	-	25 - 31	
P. aeruginosa ATCC® 27853	MIC	CLSI	0.25 - 2	-
Disk Diffusion	CLSI	-	24 - 30	
K. pneumoniae ATCC® 700603	MIC	CLSI	0.12 - 0.5	-
Disk Diffusion	CLSI	-	27 - 34	
K. pneumoniae ATCC® BAA-1705 <sup>2</sup>	MIC	CLSI	0.06 - 0.25	-
Disk Diffusion	CLSI	-	29 - 36	
K. pneumoniae ATCC® BAA-2814 <sup>2</sup>	MIC	CLSI	0.12 - 0.5	-
Disk Diffusion	CLSI	-	28 - 35	

<sup>2</sup>Note: These strains are recommended to check the inhibitor component of the combination.[4]

## Experimental Protocols

### Protocol 1: Broth Microdilution (BMD) MIC Testing

This protocol describes the determination of the imipenem-relebactam MIC using the reference broth microdilution method.

Materials:

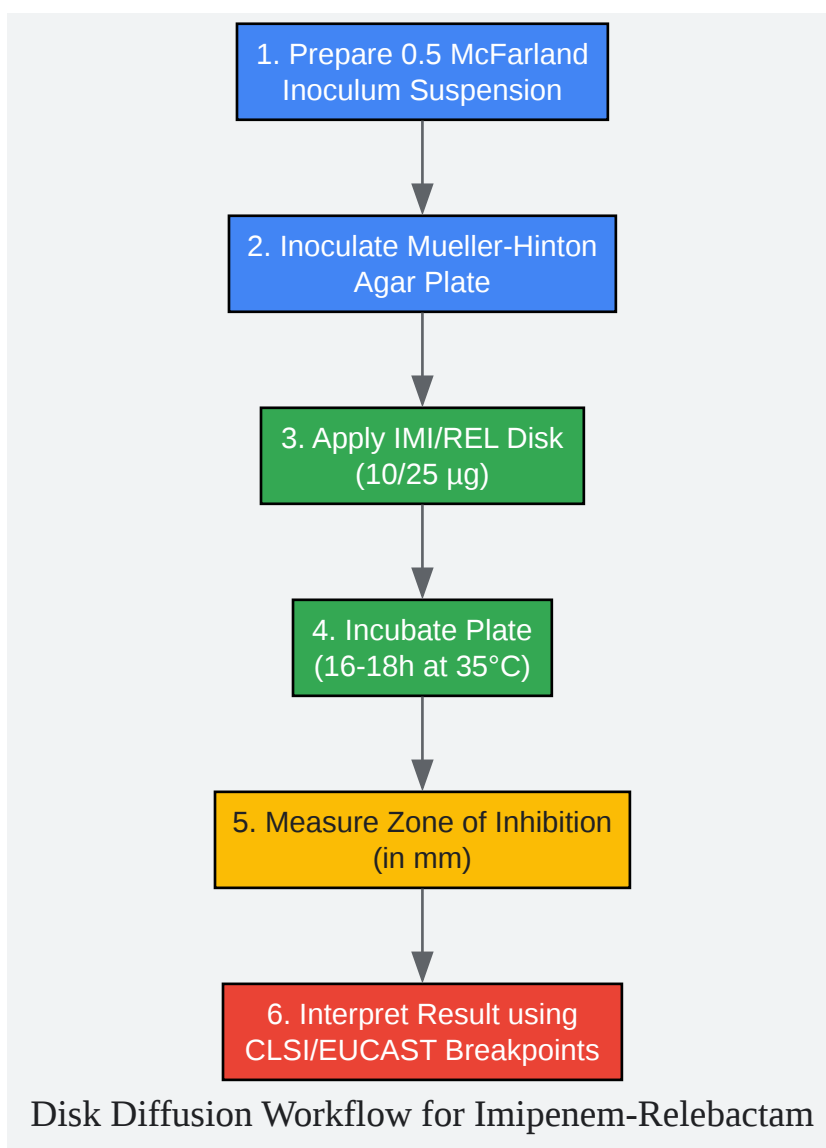
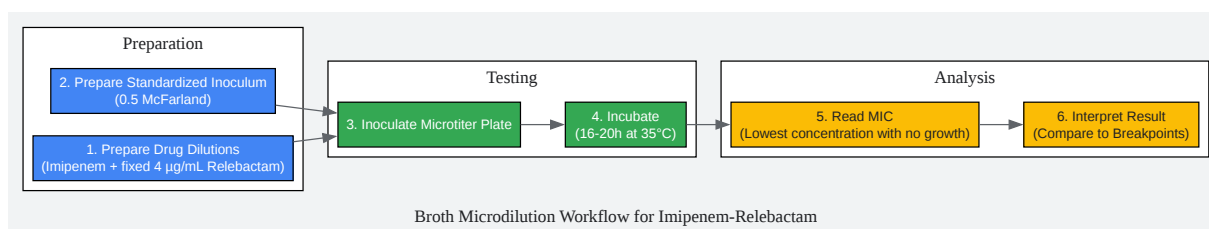
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)

- Imipenem and Relebactam analytical powders
- Sterile 96-well microtiter plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Spectrophotometer or turbidimeter
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of relebactam to achieve a final, constant concentration of 4  $\mu\text{g/mL}$  in all wells of the microtiter plate.
  - Prepare serial two-fold dilutions of imipenem in CAMHB. The typical range tested is 0.06 to 64  $\mu\text{g/mL}$ .
  - Dispense 50  $\mu\text{L}$  of each imipenem dilution into the appropriate wells of the 96-well plate. Each well should also contain relebactam at 4  $\mu\text{g/mL}$ .
  - Include a growth control well (CAMHB only, no antibiotic) and a sterility control well.
- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
  - Suspend the colonies in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately  $1-2 \times 10^8 \text{ CFU/mL}$ ).

- Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL.
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.
- Result Interpretation:
  - Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible growth.
  - The growth control well must show distinct turbidity.
  - Compare the resulting MIC value to the breakpoints in Table 1 to determine the susceptibility category (S, I, or R).



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Relebactam Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322652#protocols-for-in-vitro-susceptibility-testing-of-relebactam-sodium]

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